
6beta-Aminocholestanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6beta-Aminocholestanol is a steroid derivative known for its unique structural properties and biological activities It is a modified form of cholestanol, featuring an amino group at the 6-beta position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Aminocholestanol typically involves the modification of cholestanol. One common method includes the introduction of an amino group at the 6-beta position through a series of chemical reactions. The process may involve steps such as:
Oxidation: of cholestanol to introduce a functional group at the 6-beta position.
Reduction: to convert the functional group into an intermediate suitable for amination.
Amination: using reagents like ammonia or amines under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6beta-Aminocholestanol undergoes various chemical reactions, including:
Oxidation: Conversion to oxo-derivatives using oxidizing agents.
Reduction: Formation of reduced derivatives under hydrogenation conditions.
Substitution: Introduction of different functional groups at the amino position using suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Amination Reagents: Ammonia, primary or secondary amines.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as oxo-derivatives, reduced forms, and substituted amino derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex steroid derivatives.
Biology: Investigated for its role in modulating enzyme activities and cellular processes.
Medicine: Explored as a potential therapeutic agent for diseases involving enzyme dysregulation.
Industry: Utilized in the development of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 6beta-Aminocholestanol involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
6alpha-Aminocholestanol: Another amino derivative of cholestanol with the amino group at the 6-alpha position.
6-Ketocholestanol: A ketone derivative with a carbonyl group at the 6 position.
Uniqueness: 6beta-Aminocholestanol is unique due to its specific structural configuration, which imparts distinct biological activities compared to its analogs. Its ability to selectively inhibit certain enzymes makes it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C27H49NO |
|---|---|
Molecular Weight |
403.7 g/mol |
IUPAC Name |
(3S,5S,6R,8S,9S,10R,13R,14S,17R)-6-amino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H49NO/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(28)24-15-19(29)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-25,29H,6-16,28H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27-/m1/s1 |
InChI Key |
XBCGINQJTOMOTB-DTLXENBRSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)N)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B15287680.png)

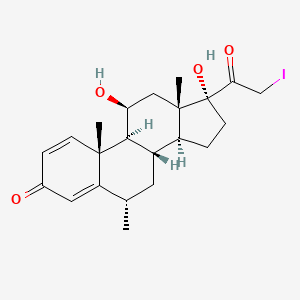

![5-(5-{1-[(Pyridin-3-yl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine](/img/structure/B15287709.png)

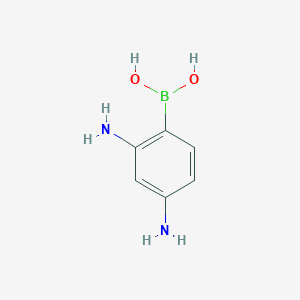
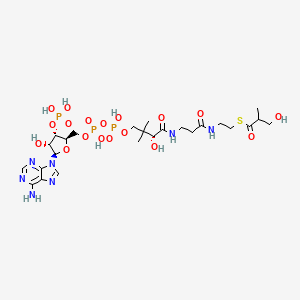
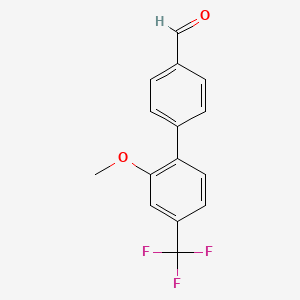
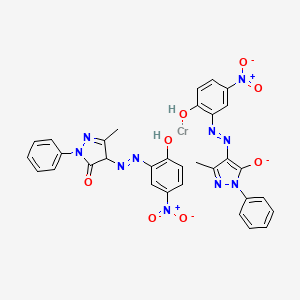


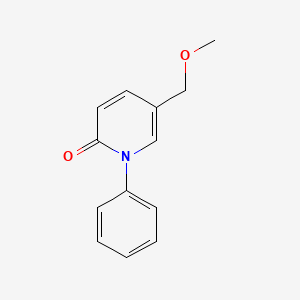
![5,6,8,9,10,11-Hexahydro-11-hydroxy-benz[a]anthracene-11-acetic Acid Ethyl Ester](/img/structure/B15287744.png)
